1-(2-Methoxyoxazol-4-yl)ethanone

Description

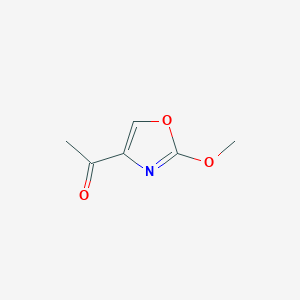

1-(2-Methoxyoxazol-4-yl)ethanone is a heterocyclic compound featuring a methoxy-substituted oxazole ring and an ethanone functional group. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

1-(2-methoxy-1,3-oxazol-4-yl)ethanone |

InChI |

InChI=1S/C6H7NO3/c1-4(8)5-3-10-6(7-5)9-2/h3H,1-2H3 |

InChI Key |

UBYNUXPUHHOJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=COC(=N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyoxazol-4-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyacetophenone with an appropriate amine and an oxidizing agent can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The oxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .

Scientific Research Applications

1-(2-Methoxyoxazol-4-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Methoxyoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Oxazole-Based Analogs

1-(4-Methyloxazol-2-yl)ethanone

- Structural Differences : The methyl group is positioned at the 4-oxazole carbon, while the methoxy group in the target compound is at the 2-oxazole position. This positional isomerism affects electronic distribution and reactivity.

- Applications: Used in pharmaceutical research as a precursor for bioactive molecules.

- Synthesis: Prepared via cyclization reactions, similar to methods described for triazole-containing ethanones (e.g., acetic anhydride-mediated cyclization) .

Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methoxyphenyl)amino]ethanone

- Structural Features: Combines a triazole ring with methoxycarbonyl and methoxyphenyl groups. The ethanone group is adjacent to a triazole, enhancing hydrogen-bonding capacity compared to oxazole derivatives.

- Reactivity : The triazole ring’s higher basicity facilitates nucleophilic substitutions, contrasting with the oxazole’s lower reactivity .

Heterocyclic Ethanones with Different Ring Systems

JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone)

- Structure : Contains an indole ring instead of oxazole, linked to a methoxyphenyl group.

- Pharmacology: A synthetic cannabinoid receptor agonist, highlighting how heterocycle choice (indole vs. oxazole) dictates biological activity. The indole’s larger aromatic system enhances receptor binding compared to smaller oxazole derivatives .

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- Crystallography : Forms hydrogen-bonded dimers in the solid state due to the triazole’s N–H groups, a feature absent in oxazole derivatives. This influences solubility and melting points .

- Bioactivity : Triazole-containing compounds often exhibit antifungal or anticancer properties, whereas oxazole derivatives may prioritize different targets (e.g., kinase inhibition) .

Thiazole and Oxadiazole Derivatives

1-(2-chloro-4-methylthiazol-5-yl)ethanone

- Electronic Effects : The thiazole’s sulfur atom increases electron delocalization compared to oxazole’s oxygen, altering acidity and reaction kinetics.

- Applications : Thiazole derivatives are common in agrochemicals, diverging from oxazole’s medicinal focus .

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate

- Synthesis: Prepared via cyclization of hydrazides, a method applicable to oxazole ethanones. The oxadiazole ring’s stability under acidic conditions contrasts with oxazole’s sensitivity .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Oxazole ethanones are synthesized via cyclization or halogenation, similar to triazole and oxadiazole analogs .

- Bioactivity Trends : Triazole and indole derivatives show stronger receptor-binding activities, while oxazoles excel in modular SAR studies due to their smaller size .

- Crystallographic Insights : Methoxy and heterocycle positioning significantly influence molecular packing and stability. For example, triazole derivatives form more hydrogen bonds than oxazoles .

Biological Activity

1-(2-Methoxyoxazol-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antimicrobial, cytotoxic, and other therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group attached to an oxazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 64 µg/mL | 128 µg/mL |

| Candida albicans | 16 µg/mL | 32 µg/mL |

These results indicate that the compound possesses moderate to high antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The findings indicate that the compound exhibits selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung carcinoma) | 25 |

| HepG2 (liver carcinoma) | 30 |

| MCF-7 (breast cancer) | 20 |

These values suggest that this compound may selectively inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological effects of oxazole derivatives, including this compound. For example:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxazole derivatives, noting their promising antibacterial and anticancer activities .

- Another research article focused on the structure-activity relationship (SAR) of oxazole compounds, establishing a correlation between structural modifications and enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.